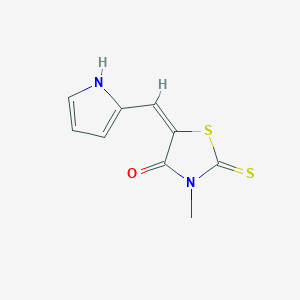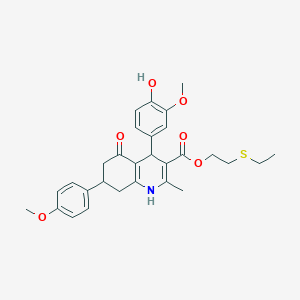
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCPT, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess several interesting properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response and inflammation. 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess several interesting biochemical and physiological effects. In vitro studies have shown that 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to scavenge free radicals and reduce oxidative stress. In addition, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to possess antimicrobial activity against various pathogenic bacteria and fungi. In vivo studies have shown that 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation and oxidative stress in various animal models of disease.
Advantages and Limitations for Lab Experiments
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. It possesses interesting biological activities, which make it a useful tool for studying various cellular processes. However, there are also some limitations associated with the use of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. For example, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be cytotoxic at high concentrations, which may limit its use in certain cell-based assays. In addition, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has poor solubility in aqueous solutions, which may limit its bioavailability in vivo.
Future Directions
There are several future directions for the study of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved biological activities and pharmacokinetic properties. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. This may involve the use of various omics approaches, such as transcriptomics, proteomics, and metabolomics. Finally, the potential therapeutic applications of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases, should be further explored.
Synthesis Methods
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step reaction starting from 3,4-dichlorobenzaldehyde, 3-methylbenzaldehyde, and barbituric acid. The first step involves the condensation of 3,4-dichlorobenzaldehyde and 3-methylbenzaldehyde in the presence of sodium hydroxide to form the corresponding Schiff base. The Schiff base is then reacted with barbituric acid in the presence of acetic anhydride to yield 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The yield of 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and material science. In medicine, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to scavenge free radicals and reduce oxidative stress. 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to possess antimicrobial activity against various pathogenic bacteria and fungi.
In agriculture, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as a plant growth regulator. It has been found to promote the growth and development of various crops, including rice, wheat, and maize. 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to enhance the stress tolerance of plants, such as drought and salt stress.
In material science, 5-(3,4-dichlorobenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as a building block for the synthesis of functional materials. It has been found to possess interesting optical and electronic properties, which make it a promising candidate for the development of optoelectronic devices, such as OLEDs and solar cells.
properties
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-10-3-2-4-12(7-10)22-17(24)13(16(23)21-18(22)25)8-11-5-6-14(19)15(20)9-11/h2-9H,1H3,(H,21,23,25)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGRKKXVARZYBF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5194881.png)
![4-{3-[(4-chlorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5194894.png)
![3-(2-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5194900.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5194908.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5194922.png)
![4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5194928.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4-phenylbutanamide](/img/structure/B5194949.png)
![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5194955.png)
![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)
![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)
![1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5194975.png)

